N-(3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide
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Overview
Description
N-(3-{1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring fused with a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and furan intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-{1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole and furan derivatives, such as:
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- N-(3-{1-[(2,2-Dichlorocyclopropyl)methyl]-1H-benzimidazol-2-yl}propyl)-2-furamide
Uniqueness
N-(3-{1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19Cl2N3O2 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[3-[1-[(2,2-dichlorocyclopropyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c20-19(21)11-13(19)12-24-15-6-2-1-5-14(15)23-17(24)8-3-9-22-18(25)16-7-4-10-26-16/h1-2,4-7,10,13H,3,8-9,11-12H2,(H,22,25) |
InChI Key |
HZRCPQKYPMTQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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